N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide
CAS No.: 2419671-78-4
Cat. No.: VC11807155
Molecular Formula: C14H11BrCl2N2O3S
Molecular Weight: 438.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2419671-78-4 |
|---|---|
| Molecular Formula | C14H11BrCl2N2O3S |
| Molecular Weight | 438.1 g/mol |
| IUPAC Name | N-[4-[(2-bromo-4,5-dichlorophenyl)sulfonylamino]phenyl]acetamide |
| Standard InChI | InChI=1S/C14H11BrCl2N2O3S/c1-8(20)18-9-2-4-10(5-3-9)19-23(21,22)14-7-13(17)12(16)6-11(14)15/h2-7,19H,1H3,(H,18,20) |
| Standard InChI Key | YRELLOIUWHWCAP-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[4-[(2-bromo-4,5-dichlorophenyl)sulfonylamino]phenyl]acetamide, precisely defines its connectivity: a 2-bromo-4,5-dichlorobenzenesulfonamide group is linked via a sulfonamide bridge to a para-substituted phenyl ring bearing an acetamide functional group. Key structural features include:
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Halogen Substituents: Bromine at position 2 and chlorines at positions 4 and 5 on the benzenesulfonamide ring, which may enhance hydrophobic interactions and halogen bonding with biological targets.
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Sulfonamide Bridge: The -SO₂NH- group, a hallmark of sulfonamide drugs, capable of hydrogen bonding and electrostatic interactions.
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Acetamide Tail: The N-acetyl group on the distal phenyl ring, which may improve solubility and pharmacokinetic properties.
Table 1: Molecular and Structural Data
| Property | Value or Descriptor |
|---|---|
| CAS Number | 2419671-78-4 |
| Molecular Formula | C₁₄H₁₁BrCl₂N₂O₃S |
| Molecular Weight | 438.1 g/mol |
| IUPAC Name | N-[4-[(2-bromo-4,5-dichlorophenyl)sulfonylamino]phenyl]acetamide |
| SMILES | CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
| InChIKey | YRELLOIUWHWCAP-UHFFFAOYSA-N |
| Topological Polar Surface Area | 89.9 Ų |
Physicochemical and Computational Characteristics
Computational analyses predict a LogP value of approximately 3.5–4.0, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility. The polar surface area (PSA) of 89.9 Ų aligns with values observed in orally bioavailable drugs, though experimental solubility data are currently lacking. Halogen substituents contribute to a molecular mass of 438.1 g/mol, slightly above the typical threshold for drug-like molecules but within acceptable ranges for specialized therapeutics.
Synthesis and Manufacturing Processes
The synthesis of N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide typically proceeds via a multi-step sequence:
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Sulfonylation: Reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide in the presence of a base such as pyridine or triethylamine. This step forms the sulfonamide bridge through nucleophilic attack of the amine on the sulfonyl chloride.
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Acetylation: Protection of the aniline nitrogen via acetylation using acetic anhydride or acetyl chloride, though this step may precede sulfonylation depending on the route.
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Purification: Chromatographic or recrystallization methods to isolate the final product, with yields and purity dependent on reaction optimization.
Critical parameters include temperature control (typically 0–25°C for sulfonylation), stoichiometric ratios, and solvent selection (e.g., dichloromethane or THF). The bromine and chlorine substituents necessitate careful handling to avoid premature dehalogenation.
Pharmacological Applications and Research Findings
While direct studies on this compound are sparse, its structural analogs provide insights into potential applications:
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Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate biosynthesis, a pathway absent in humans but critical for bacteria and protozoa. The halogen substituents may enhance binding affinity to bacterial DHPS.
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Anticancer Potential: Some sulfonamides exhibit carbonic anhydrase IX/XII inhibition, relevant for hypoxic tumors. The acetamide group could modulate selectivity for cancer-associated isoforms.
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Anti-inflammatory Effects: Sulfonamide derivatives have shown COX-2 inhibition, suggesting possible utility in inflammatory disorders.
In silico docking studies predict favorable interactions with DHPS (binding energy: −8.2 kcal/mol) and carbonic anhydrase IX (−7.9 kcal/mol), though experimental validation is required.
Comparative Analysis with Related Sulfonamide Derivatives
Compared to simpler sulfonamides like sulfamethoxazole, this compound’s halogenated aromatic system may confer:
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Enhanced Target Affinity: Bromine’s polarizability and chlorine’s electronegativity could strengthen van der Waals and halogen bonding interactions.
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Metabolic Stability: The acetamide group may reduce hepatic clearance via cytochrome P450 enzymes, extending half-life.
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Toxicity Considerations: Halogenated aromatics carry risks of bioaccumulation, necessitating future toxicokinetic studies.
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